molecular formula C5H6BrN3O B2995448 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1523533-13-2

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2995448
CAS No.: 1523533-13-2
M. Wt: 204.027
InChI Key: NAGRSDAIJKXHQH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1523533-13-2) is a heterocyclic compound with the molecular formula C₅H₆BrN₃O and a molecular weight of 204.02 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and a carboxamide group at position 3. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGRSDAIJKXHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide typically involves the bromination of 1-methyl-1H-pyrazole-5-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory or anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Chemical Synthesis: As a versatile intermediate, it is utilized in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine and carboxamide groups play crucial roles in the binding affinity and specificity of the compound. The exact molecular pathways involved can vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table compares 4-bromo-1-methyl-1H-pyrazole-5-carboxamide with structurally related pyrazole derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Molecular Weight (g/mol) Similarity Score
This compound 1523533-13-2 C₅H₆BrN₃O Br (4), CH₃ (1), CONH₂ (5) Carboxamide 204.02 Reference
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid 84547-84-2 C₅H₅BrN₂O₂ Br (4), CH₃ (1), COOH (5) Carboxylic acid 205.01 0.97
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid 5775-91-7 C₆H₇BrN₂O₂ Br (4), CH₃ (1,5), COOH (3) Carboxylic acid 219.04 0.97
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 514816-42-3 C₆H₇BrN₂O₂ Br (4), CH₃ (1), COOCH₃ (5) Ester 219.04 0.92
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide - C₅H₆BrN₃O Br (5), CH₃ (N-linked), CONH₂ (3) Carboxamide 204.02 -
Key Observations:
  • Functional Groups : The carboxamide group in the target compound distinguishes it from carboxylic acids (e.g., 84547-84-2) and esters (e.g., 514816-42-3). Carboxamides exhibit stronger hydrogen-bonding capacity, enhancing bioavailability in drug design .
  • Substituent Positions : Bromine at position 4 (vs. 5 in 5-bromo-N-methyl-1H-pyrazole-3-carboxamide) alters electronic properties and steric interactions, impacting receptor binding .
  • Methylation : Additional methyl groups (e.g., 5775-91-7) increase hydrophobicity, affecting solubility and metabolic stability .

Commercial and Industrial Relevance

  • Purity and Availability : The target compound is available at ≥95% purity, with suppliers offering bulk quantities . Derivatives like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid are similarly accessible but require additional steps for carboxamide conversion .
  • Cost Considerations : Methyl esters (e.g., 514816-42-3) are cost-effective intermediates, whereas carboxamides incur higher synthesis costs due to specialized reagents .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 4-position and a methyl group at the nitrogen atom, which contribute to its reactivity and biological properties. Research indicates that pyrazole derivatives often exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

The molecular formula of this compound is C5H6BrN3OC_5H_6BrN_3O, with a molecular weight of approximately 204.02464 g/mol . The compound's structure allows for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo changes in oxidation state affecting the pyrazole ring.
  • Coupling Reactions : It can participate in coupling reactions with aryl or alkyl halides using palladium catalysts.

Anti-inflammatory and Analgesic Properties

Research has shown that this compound exhibits significant anti-inflammatory and analgesic activities. Similar compounds have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). For example, studies indicate that certain pyrazole derivatives can inhibit COX-1 and COX-2 with IC50 values indicating potent activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole moiety have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival . Specifically, this compound may act as an enzyme inhibitor or receptor modulator, although detailed studies on its specific targets are still ongoing.

Study on Anti-inflammatory Effects

In a recent study, derivatives of 4-Bromo-1-methyl-1H-pyrazole were evaluated for their anti-inflammatory activity using animal models. The results indicated a significant reduction in edema and pain response compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The compound demonstrated a selective inhibition profile against COX enzymes, suggesting its potential as a therapeutic agent for inflammatory conditions.

Anticancer Efficacy

Another study focused on the anticancer properties of 4-Bromo-1-methyl-1H-pyrazole derivatives in vitro. The results showed that these compounds effectively inhibited cell growth in several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking simulations further elucidated the binding affinity of these compounds to key proteins involved in tumor progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaBiological Activity
4-Bromo-1H-pyrazole-5-carboxylic acidC6H6BrN2O2C_6H_6BrN_2O_2Anti-inflammatory
4-Chloro-N-methyl-1-(4-methylphenyl)-pyrazoleC13H14BrN3OC_{13}H_{14}BrN_3OAnalgesic
3-Bromo-N-methyl-1-(3-methylphenyl)-pyrazoleC12H12BrN3OC_{12}H_{12}BrN_3OAnticancer

The presence of both bromine and methyl groups in 4-Bromo-1-methyl-1H-pyrazole enhances its versatility as a synthetic intermediate while also influencing its pharmacological profile compared to other derivatives.

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